![molecular formula C17H20O4 B14366520 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene CAS No. 90293-77-9](/img/structure/B14366520.png)
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of two methoxy groups and a 2-(2-methoxyphenoxy)ethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene typically involves the reaction of 1,2-dimethoxybenzene with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyleugenol: Benzene, 1,2-dimethoxy-4-(2-propenyl)-
4-Ethyl-1,2-dimethoxybenzene: Benzene, 1,2-dimethoxy-4-ethyl
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Stereoisomers include (E)-Methyl isoeugenol
Uniqueness
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and 2-(2-methoxyphenoxy)ethyl groups makes it a valuable compound for various research applications, distinguishing it from other similar aromatic ethers.
Eigenschaften
CAS-Nummer |
90293-77-9 |
|---|---|
Molekularformel |
C17H20O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
1,2-dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene |
InChI |
InChI=1S/C17H20O4/c1-18-14-6-4-5-7-16(14)21-11-10-13-8-9-15(19-2)17(12-13)20-3/h4-9,12H,10-11H2,1-3H3 |
InChI-Schlüssel |
DWKHTEQEQMUOIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCOC2=CC=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)

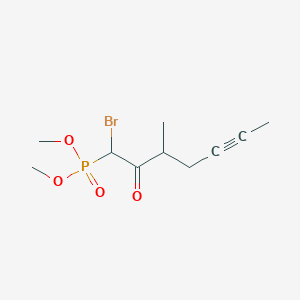
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
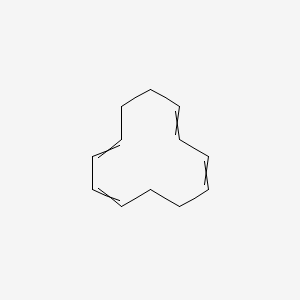

![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
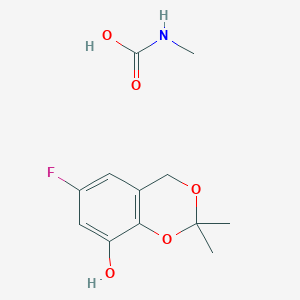
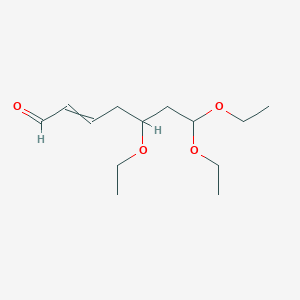
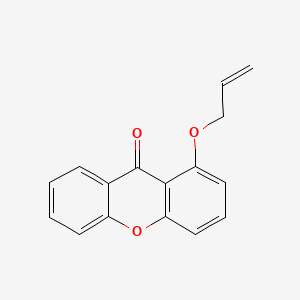
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)
